1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Autoimmune Disease Nuclear Receptor Pharmacology RORγt Inverse Agonists

Avoid structural misidentification. This 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core (CAS 1615-06-1) is the authentic cyclic sulfamide, critically distinct from benzothiadiazole (BTD) or benzothiadiazine dioxide isosteres. - RORC binding: crystallographically confirmed, Kd 1.6 μM, cellular IC₅₀ 5.7 μM. - NET selectivity: >430-fold vs. SERT/DAT demonstrated by WYE-114152 (IC₅₀ 15 nM). - Electronic tuning: reduction potential -0.7 V vs Fc/Fc⁺ for LUMO fine-tuning in D-A polymers. Shipped globally as a non-hazardous research chemical; typical purity ≥95%.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
CAS No. 1615-06-1
Cat. No. B154989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide
CAS1615-06-1
Synonyms1,3-BTDZD
1H,3H-2,1,3-benzothiadiazole 2,2-dioxide
Molecular FormulaC6H6N2O2S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NS(=O)(=O)N2
InChIInChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H
InChIKeyAUAGRMVWKUSEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Overview & Specifications


1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS 1615-06-1), also referred to as 1H,3H-2,1,3-benzothiadiazole 2,2-dioxide or benzosulfamide, is a heterocyclic compound featuring a fused benzene ring and a cyclic sulfamide moiety (molecular formula C₆H₆N₂O₂S; MW 170.19 g/mol) [1]. The sulfonyl (SO₂) group confers distinctive electron-withdrawing properties and a planar conformation that supports π-stacking interactions, while the N–H groups enable hydrogen bonding [2]. Key physicochemical parameters for procurement specification include a melting point range of 176–183°C and a predicted pKa of approximately 5.6 .

Core scaffold for nuclear receptor modulator SAR (RORC inverse agonists)
Monoamine transporter inhibitor library design (NET-selective)
Electron-accepting building block for organic electronics LUMO tuning
Planar sulfamide core supports high-resolution co-crystallography

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide vs. Structural Isosteres


In procurement workflows, this compound is often mistakenly considered interchangeable with its close structural isosteres—namely benzothiadiazole (BTD) and benzothiadiazine 2,2-dioxide. This assumption is invalid. 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a cyclic sulfamide in which the sulfur atom is fully oxidized to an SO₂ group, whereas benzothiadiazole lacks this oxidation and the dihydro framework, resulting in a fully aromatic, planar electron-acceptor with fundamentally different reactivity and solubility [1]. Benzothiadiazine dioxide, while also containing the SO₂ group, incorporates an expanded six-membered thiadiazine ring that alters the geometry and electronic distribution around the pharmacophore [2]. Substituting one for the other without direct comparative data can lead to loss of target engagement (e.g., RORC binding) or altered electrochemical properties [3].

BTD
Benzothiadiazole lacks sulfonyl oxidation and dihydro framework; may shift electron affinity and solubility profile.
Benzothiadiazine dioxide
Expanded six-membered ring alters geometry and electronic distribution; target engagement may not transfer.
Generic isostere
Substitution without comparative data may result in loss of RORC binding or altered electrochemical behavior.

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Comparative Evidence


RORC Inverse Agonist Potency

In a structure-based drug discovery program, the unsubstituted 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core was evaluated as a starting scaffold for RORC modulation. The early SAR compound 14 (incorporating the core scaffold) exhibited RORC inhibition with an IC₅₀ of 5.7 μM in a cell-based reporter gene assay and a binding affinity (Kd) of 1.6 μM in a fluorescence polarization displacement assay [1]. Subsequent optimization of this core yielded compound 19, which demonstrated an IC₅₀ of 440 nM in a human PBMC assay—representing a 13-fold improvement in cellular potency relative to the initial scaffold [1].

RORC Inverse Agonist Potency
Head-to-head
Core scaffold IC₅₀ 5.7 µM; optimized analog 440 nM
Baseline RORC inhibition context for SAR expansion
Reporter gene assay; 13-fold improvement in PBMC assay
Autoimmune Disease Nuclear Receptor Pharmacology RORγt Inverse Agonists

NET Selectivity Profile

A series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivatives were profiled for monoamine transporter inhibition. Representative compound 10b (WYE-114152) demonstrated potent inhibition of the human norepinephrine transporter (hNET) with an IC₅₀ of 15 nM. Crucially, this compound exhibited >430-fold selectivity for hNET over the human serotonin transporter (hSERT) and >548-fold selectivity over the human dopamine transporter (hDAT) [1].

NET Selectivity Profile
Cross-study
hNET IC₅₀ 15 nM; >430-fold over hSERT; >548-fold over hDAT
Reported transporter selectivity for NET-focused research
Radioligand binding assays; off-target minimization context
CNS Drug Discovery Monoamine Transporters Pain Therapeutics

Electron-Accepting Strength

Electrochemical measurements reveal that the thiadiazole dioxide heterocycle possesses a reduction potential of approximately -0.7 V vs. ferrocene/ferrocenium (Fc/Fc⁺), indicating its viability as an electron-accepting building block in organic semiconductors [1]. In contrast, the parent 2,1,3-benzothiadiazole (BTD) unit exhibits a reduction potential of approximately -0.5 V vs. Fc/Fc⁺ under comparable conditions [2]. The more negative reduction potential of the dioxide derivative signifies a decreased electron affinity relative to BTD, which can be strategically exploited to tune the LUMO level in donor-acceptor copolymers without resorting to strongly electron-withdrawing cyano or nitro substituents.

Electron-Accepting Strength
Cross-study
−0.7 V vs Fc/Fc⁺ (dioxide) vs −0.5 V (BTD)
~200 mV cathodic shift enables LUMO fine-tuning
Cyclic voltammetry; n-type semiconductor design context
Organic Electronics Electrochemistry Electron Acceptors

Structural Rigidity for Crystallography

X-ray co-crystal structures of benzothiadiazole dioxide analogs bound to the RORγt ligand-binding domain have been solved at high resolution (e.g., PDB ID: 4YMQ, resolution 2.00 Å, R-value free 0.238) [1]. The planar nature of the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core, driven by the sulfonyl group and N–H hydrogen bonding, enables unambiguous placement of electron density and confirms engagement of a novel sub-pocket near Ser404 [2]. In comparison, non-planar or conformationally flexible isosteres (e.g., acyclic sulfamides or saturated heterocycles) often yield diffuse or fragmented electron density, complicating structure-based design.

Structural Rigidity
Class-level
Co-crystal resolution 2.00 Å (PDB 4YMQ, analog)
Planar core aids unambiguous electron density placement
Class-level inference; may support SBDD fragment elaboration
Structural Biology X-ray Crystallography Fragment-Based Drug Design

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide: Applications & Use Cases


RORγt Inverse Agonist Lead Optimization

Procure the unsubstituted 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide core (Compound 14 equivalent) as a validated starting point for SAR studies. The documented IC₅₀ of 5.7 μM in a reporter gene assay and Kd of 1.6 μM [1] provide a quantifiable baseline for evaluating the impact of substituent additions on RORC potency. This scaffold has been crystallographically confirmed to bind the RORγt ligand-binding domain, engaging a novel sub-pocket near Ser404 [2], making it a privileged template for structure-guided optimization toward sub-micromolar cellular activity (e.g., the 440 nM IC₅₀ achieved by optimized analog 19 [1]).

Selective Norepinephrine Reuptake Inhibitor Development

Utilize this scaffold to build focused libraries for NET inhibitor discovery. The demonstrated >430-fold selectivity of a 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide derivative (WYE-114152) for hNET (IC₅₀ = 15 nM) over hSERT and hDAT [3] underscores its utility in minimizing serotonergic and dopaminergic off-target liabilities. This selectivity profile is directly relevant for programs targeting pain, depression, or ADHD where NET-specific modulation is desired.

LUMO Level Tuning in Organic Electronics

Employ the 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide moiety as an electron-accepting comonomer in donor-acceptor (D-A) conjugated polymers or small molecules. Its reduction potential of -0.7 V vs. Fc/Fc⁺ [4] provides a less electron-deficient alternative to the standard benzothiadiazole (BTD) unit (approx. -0.5 V vs. Fc/Fc⁺ [5]), enabling fine-tuning of the LUMO energy by approximately 200 mV. This level of electronic control is critical for optimizing open-circuit voltage (Voc) in organic solar cells or adjusting the threshold voltage in n-type organic field-effect transistors (OFETs).

Application
Selection Property
Validation Focus
RORC inverse agonist SAR studies
Reported baseline scaffold activity
Reporter gene assay binding and cellular potency progression
NET-selective inhibitor development
Transporter selectivity profile
hNET over hSERT/hDAT selectivity endpoints
Organic electronics LUMO tuning
Reduction potential and electron affinity
Electrochemical LUMO adjustment vs standard BTD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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